
N-Boc-L-valinol
Übersicht
Beschreibung
N-Boc-L-valinol is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis as a building block due to its protected amino group, which prevents unwanted side reactions during the coupling of amino acid residues.
Synthesis Analysis
The synthesis of peptides containing N-Boc-L-valinol and related structures typically involves solution-phase methods, such as the azlactone method. This approach allows for the coupling of amino acid residues to form peptides with specific sequences and structures. For instance, the dehydropeptide Boc-L-Val-delta Phe-L-Val-OC H3 was synthesized using this method, demonstrating the utility of N-Boc-L-valinol in constructing complex peptide chains .
Molecular Structure Analysis
The molecular structure of peptides containing N-Boc-L-valinol is often characterized by X-ray crystallography. The crystal structure of Boc-L-Val-delta Phe-L-Val-OC H3 revealed that it does not adopt a folded conformation despite the presence of a delta Phe residue, which typically induces a beta-turn II conformation in peptides. Instead, the structure is influenced by intermolecular forces, leading to conformational variations . Similarly, the peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 adopts two overlapping beta-turn conformations, stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of N-Boc-L-valinol derivatives in peptides is largely determined by the presence of other residues and the overall conformation of the peptide. For example, the presence of dehydro amino acid residues, such as dehydro-Leu, can influence the peptide's conformation and reactivity. The synthesis and crystal structure of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 showed that the backbone adopts a beta-turn II conformation, which is stabilized by an intramolecular hydrogen bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides containing N-Boc-L-valinol are closely related to their molecular structure. The crystal structure of N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester (Boc-Ile-Val-OMe) shows that the peptide units are in a trans conformation and adopt an extended conformation. The side chains of isoleucine and valine take up specific conformations, and the molecules form a beta-sheet structure, which is stabilized by intermolecular interactions . These structural features directly impact the solubility, stability, and overall physical properties of the peptides.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : N-Boc-L-valinol is used in the N-Boc protection of amines. This process is crucial in synthetic chemistry as it allows for the protection of the amine group, which is present in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .
- Methods of Application or Experimental Procedures : The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
- Results or Outcomes : The N-Boc protection was achieved in excellent isolated yield . This method preserves the stereochemical integrity of N-Boc amino acids and yields pure product in a few minutes .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427366 | |
| Record name | N-Boc-L-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-valinol | |
CAS RN |
79069-14-0 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-L-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-valinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



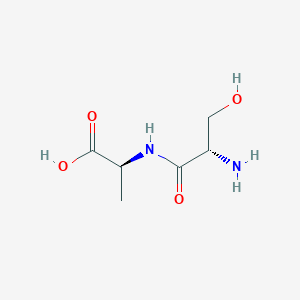


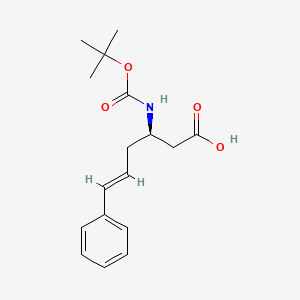
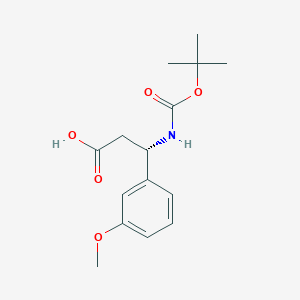


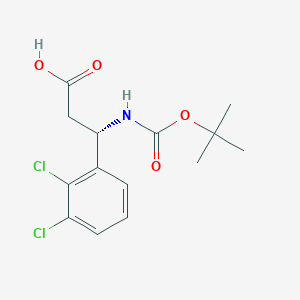


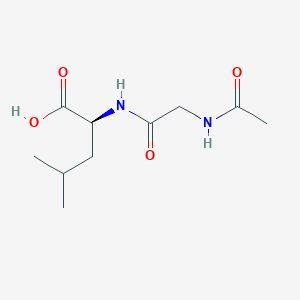

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)
